molecular formula C15H19FN4O2 B6449104 8-(5-fluoropyrimidin-4-yl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one CAS No. 2640814-47-5

8-(5-fluoropyrimidin-4-yl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one

Cat. No.: B6449104
CAS No.: 2640814-47-5
M. Wt: 306.34 g/mol
InChI Key: WPHDKFLCNVRYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis The compound 8-(5-fluoropyrimidin-4-yl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one is a structurally complex azaspiro derivative featuring a bicyclo[3.2.1]octane core fused to a morpholinone ring. The 5-fluoropyrimidin-4-yl substituent at the 8-position and the 4'-methyl group on the morpholinone ring are critical for its pharmacological properties. Synthetic routes for analogous compounds (e.g., tert-butyl-protected intermediates) involve spirocyclization reactions between N-Boc-nortropinone and substituted phenols or amines, followed by deprotection and functionalization .

The fluorine atom on the pyrimidine ring likely enhances binding affinity and metabolic stability, while the 4'-methyl group may modulate lipophilicity and pharmacokinetics .

Properties

IUPAC Name

8-(5-fluoropyrimidin-4-yl)-4'-methylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O2/c1-19-8-15(22-7-13(19)21)4-10-2-3-11(5-15)20(10)14-12(16)6-17-9-18-14/h6,9-11H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHDKFLCNVRYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CC3CCC(C2)N3C4=NC=NC=C4F)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azaspiro Derivatives

Compound Name Molecular Weight Key Substituents Biological Activity/Applications Synthesis Route Commercial Availability (Price Range) References
8-(5-fluoropyrimidin-4-yl)-4'-methyl-8-azaspiro[...]-5'-one (Target) ~322.3* 5-fluoropyrimidin-4-yl, 4'-methyl Not reported (kinase inhibition inferred) Spirocyclization, fluoropyrimidine coupling Not listed
8-(4-chloro-3-nitrobenzenesulfonyl)-4',6'-dimethyl-8-azaspiro[...]-5'-one 443.9 Chloronitrobenzenesulfonyl, 4',6'-dimethyl Research reagent Sulfonylation of spiro intermediate $81–$372 (1 mg–100 mg)
8-azaspiro[...]-5'-one hydrochloride 232.7 Hydrochloride salt Intermediate for drug discovery Epoxide ring-opening, HCl treatment $NA (250 mg–10 g available)
tert-Butyl 5'-oxo-8-azaspiro[...]-8-carboxylate 296.4 tert-Butyl carbamate Synthetic intermediate Boc-protection of spiroamine $NA (250 mg–1 g available)
8-(4-fluorobenzyl)-1′-(pent-4-enyl)-8-azaspiro[...]-2′,5′-dione 372.4 4-fluorobenzyl, pentenyl Cytotoxic (IC₅₀ = 8.2 µM in leukemia) Alkylation of hydantoin intermediate Not listed

*Estimated based on molecular formula C₁₆H₁₈F₃N₅O₂.

Key Comparisons

Substituent Effects on Bioactivity The 5-fluoropyrimidin-4-yl group in the target compound is analogous to 4-fluorobenzyl in ’s cytotoxic derivative (IC₅₀ = 8.2 µM). Fluorine atoms enhance electronegativity and binding to hydrophobic enzyme pockets, improving potency . 4'-Methyl substitution (target) vs.

Synthetic Accessibility The target compound’s synthesis likely parallels routes in and , where epoxide intermediates react with amines to form morpholinones. In contrast, sulfonylated derivatives () require additional sulfonylation steps, increasing complexity .

Commercial Viability

  • Hydrochloride salts () and tert-butyl-protected intermediates () are widely available for drug discovery, while sulfonylated analogs () are sold at premium prices ($81–$372), reflecting their niche applications .

Structural Analogues in Kinase Inhibition

  • and highlight pyrimidine- and pyrazole-containing azaspiro compounds targeting kinases. The target’s 5-fluoropyrimidinyl group may similarly inhibit kinases like EGFR or ALK, though specific data is lacking .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substituents: Improve metabolic stability and target affinity (e.g., 5-fluoropyrimidinyl vs. non-fluorinated analogs) .
  • Morpholinone vs. Chromanone Rings: Morpholinones (target) exhibit better aqueous solubility than chromanones () due to the oxygen-rich morpholine ring .
  • Spiro vs. Non-Spiro Scaffolds: Spiro frameworks (target) reduce conformational flexibility, enhancing selectivity but complicating synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.